molecular formula C6H7FN2 B1459398 2-Fluoro-N-methylpyridin-4-amine CAS No. 1564929-58-3

2-Fluoro-N-methylpyridin-4-amine

Cat. No.: B1459398
CAS No.: 1564929-58-3
M. Wt: 126.13 g/mol
InChI Key: MUDHPAPTFFRFFY-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

2-Fluoro-N-methylpyridin-4-amine serves as a crucial building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly alter the properties of the resulting compounds. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and reactivity. In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, binding affinity to biological targets, and ability to cross cell membranes. The pyridine (B92270) nitrogen atom provides a site for hydrogen bonding, which is critical for interactions with biological macromolecules.

The methylamino group offers another point for chemical modification, allowing for the attachment of various other functional groups to tailor the molecule's properties for specific applications. This versatility makes this compound a sought-after intermediate in the design and synthesis of new pharmaceutical agents and other functional materials.

Historical Context of Pyridine Chemistry and Fluorinated Heterocycles

The journey to understanding and utilizing compounds like this compound is built on a rich history of pyridine chemistry. Pyridine was first discovered in the 1840s by the Scottish chemist Thomas Anderson, who isolated it from bone oil. acs.org Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was later determined by Wilhelm Körner and James Dewar. wikipedia.org Early production of pyridine relied on its extraction from coal tar. wikipedia.org

The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, paved the way for the creation of a wide array of pyridine derivatives. acs.orgwikipedia.org These methods allowed chemists to systematically explore the effects of different substituents on the pyridine ring.

The introduction of fluorine into heterocyclic compounds is a more recent, yet highly impactful, development. The unique properties of the fluorine atom, including its small size and high electronegativity, have made fluorinated heterocycles particularly valuable in drug discovery. nih.gov The incorporation of fluorine can lead to compounds with improved pharmacological profiles. nih.govresearchgate.net The synthesis of fluorinated pyridines, including this compound, represents the convergence of these two important areas of chemical research, providing chemists with powerful tools for creating new and improved molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDHPAPTFFRFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro N Methylpyridin 4 Amine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-Fluoro-N-methylpyridin-4-amine often relies on the preparation of key intermediates, which are then further modified. This approach allows for modularity and the generation of diverse derivatives. The primary strategies involve the initial synthesis of a fluorinated pyridine (B92270) ring, followed by the introduction of the required amino and methyl groups.

Synthesis of Fluorinated Pyridine Intermediates

The creation of fluorinated pyridine scaffolds is a critical first step in many synthetic pathways. These intermediates serve as the foundational building blocks for more complex molecules. innospk.com The presence of a fluorine atom can significantly alter the chemical reactivity and properties of the pyridine ring. innospk.com

Several modern methods have been developed for the synthesis of these vital intermediates:

Rhodium(III)-Catalyzed C–H Functionalization: This method allows for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.org It is a versatile approach that accommodates a variety of substituents on both the oxime and the alkyne. nih.govacs.org

C–H Fluorination with Silver(II) Fluoride (B91410) (AgF₂): Researchers have developed a method for the regioselective fluorination of pyridines and diazines at the position alpha to the nitrogen atom using AgF₂. nih.govresearchgate.net This late-stage functionalization is valuable for modifying complex molecules that already contain a pyridine ring. acs.orgberkeley.edu

Diazotization of Aminopyridines: A classic method involves the diazotization of an aminopyridine precursor. For example, 2-fluoro-4-methylpyridine can be prepared from 2-amino-5-methylpyridine through this process. sigmaaldrich.com

The choice of method often depends on the desired substitution pattern and the availability of starting materials. The resulting fluorinated pyridine intermediates are then carried forward for further functionalization.

Amination and N-Alkylation of Pyridine Scaffolds

Once a suitable fluorinated pyridine intermediate is obtained, the next steps involve introducing the amine and N-methyl groups.

Amination: The introduction of an amino group onto the pyridine ring can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): A fluorine atom on an activated pyridine ring can be displaced by an amine. For instance, 2-fluoropyridine (B1216828) can react with lithium amides to produce 2-aminopyridines under mild conditions. researchgate.net This method is straightforward and avoids the need for a transition-metal catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It can be used to aminate halo-pyridines, including chlorinated intermediates, with a variety of amines. nih.gov

From Pyridine N-oxides: Pyridine N-oxides can be activated and then reacted with an amine source. For example, using tosic anhydride and tert-butylamine allows for the efficient 2-amination of pyridines. researchgate.net

N-Alkylation: Following amination, the primary or secondary amine can be alkylated to introduce the methyl group.

Reductive Amination: This two-step process, which can often be performed in one pot, involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. nih.gov

Direct Alkylation: The amine can be directly alkylated using an alkyl halide, such as methyl iodide, in the presence of a base. fabad.org.trchemrxiv.org For instance, N-alkylation of imidazopyridines has been successfully carried out using potassium carbonate in DMF. fabad.org.tr N-aminopyridinium salts can also be alkylated to form N-functionalized products. nih.gov

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in fewer steps, often by forming key bonds on a precursor that already contains some of the desired functionalities.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for the direct synthesis of aminopyridines. In this context, a difluoro- or polyfluoro-pyridine serves as the substrate. The high electronegativity of the fluorine atoms activates the pyridine ring towards nucleophilic attack.

The general mechanism involves the attack of a nucleophile (in this case, methylamine) on the electron-deficient pyridine ring, leading to the displacement of a fluoride ion. The position of the substitution is dictated by the electronic properties of the pyridine ring and its substituents. For polyfluorinated pyridines like pentafluoropyridine, the substitution typically occurs at the C-4 position under mild conditions. rsc.org

For the synthesis of this compound, a potential route would involve the reaction of 2,4-difluoropyridine with methylamine (B109427). The reaction would proceed via nucleophilic attack of the methylamine at the 4-position of the pyridine ring, displacing the fluoride at that position.

Catalytic Fluorination Approaches

Catalytic methods for fluorination offer an alternative to traditional methods that often require harsh conditions. These modern approaches provide greater control and selectivity.

Electrophilic Fluorination: Reagents like Selectfluor®, in combination with a catalyst, can be used for the electrophilic fluorination of various substrates. mdpi.com For instance, a charge-transfer complex formed between pyridine derivatives and Selectfluor can facilitate the decarboxylative fluorination of alkyl carboxylic acids under visible light. acs.org

Transition Metal-Catalyzed Fluorination: Transition metals can catalyze the fluorination of C-H bonds. As mentioned earlier, AgF₂ has been effectively used for the C-H fluorination of pyridines at the position alpha to the nitrogen. nih.govresearchgate.net

These catalytic methods could potentially be applied to a pre-functionalized N-methylpyridin-4-amine precursor to introduce the fluorine atom at the 2-position in a late-stage functionalization step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. This process involves systematically varying parameters to find the ideal set of conditions. nih.gov

Key parameters that are often optimized include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction time and preventing the decomposition of reactants or products. chemrxiv.orggoogle.com

Solvent: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the stability of intermediates. nih.gov

Base/Catalyst: The type and amount of base or catalyst can influence the reaction's efficiency and selectivity. chemrxiv.org

Concentration: The concentration of reactants can affect the reaction kinetics.

Reaction Time: Monitoring the reaction over time is necessary to determine when the maximum yield is achieved and to avoid the formation of degradation products. google.com

A Design of Experiments (DOE) approach can be employed for systematic optimization, where multiple parameters are varied simultaneously to identify the most significant factors and their optimal levels. nih.gov For example, in the synthesis of 2-aminopyridine derivatives, various catalysts and solvents can be screened to identify the most effective combination. researchgate.net Similarly, the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine involved testing different fluorinating agents, such as DAST and PBSF, to improve yields. nih.govacs.org

Derivatization and Structural Modification Studies

The modification of this compound is crucial for the development of new chemical entities with tailored properties. The following sections detail established and potential synthetic routes for its derivatization.

N-Acylation Reactions

N-acylation of the secondary amine in this compound introduces an amide functionality, which can significantly alter the compound's electronic and steric properties. This reaction typically involves the treatment of the parent amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.

Commonly employed acylating agents include acetyl chloride and benzoyl chloride, leading to the corresponding N-acetyl and N-benzoyl derivatives. The reaction conditions are generally mild, often carried out at room temperature in an inert solvent like dichloromethane or tetrahydrofuran. The choice of base can range from organic amines, such as triethylamine, to inorganic bases like potassium carbonate.

Table 1: Representative N-Acylation Reactions of this compound

Acylating Agent Base Solvent Product
Acetyl chloride Triethylamine Dichloromethane N-(2-fluoropyridin-4-yl)-N-methylacetamide
Benzoyl chloride Potassium carbonate Tetrahydrofuran N-(2-fluoropyridin-4-yl)-N-methylbenzamide

Mannich Reactions

The Mannich reaction is a three-component condensation that can introduce an aminomethyl group into a molecule. nih.govnih.gov In the context of this compound, this reaction would likely involve the reaction of the amine with formaldehyde (B43269) and a suitable carbon acid, such as a ketone, ester, or other compound with an active hydrogen atom. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the secondary amine and formaldehyde, which is then attacked by the enol or enolate of the carbon acid. nih.gov

This methodology allows for the introduction of a variety of functionalized side chains, expanding the structural diversity of the resulting derivatives. The reaction is typically carried out under acidic or basic conditions, depending on the nature of the substrates.

Table 2: Plausible Mannich Reactions Involving this compound

Carbon Acid Aldehyde Conditions Product
Acetophenone Formaldehyde Acidic (e.g., HCl) 3-( (2-fluoro-N-methylpyridin-4-yl)amino)-1-phenylpropan-1-one
Diethyl malonate Formaldehyde Basic (e.g., NaOEt) Diethyl 2-(( (2-fluoro-N-methylpyridin-4-yl)amino)methyl)malonate

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions typically require the introduction of a leaving group, such as a halogen (e.g., Br, I), onto the pyridine ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method would be applicable to a halogenated derivative of this compound, for instance, 5-bromo-2-fluoro-N-methylpyridin-4-amine, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction.

Table 3: Representative Buchwald-Hartwig Amination of a 5-Bromo-2-fluoro-N-methylpyridin-4-amine Derivative

Amine Palladium Catalyst Ligand Base Product
Aniline Pd(OAc)₂ BINAP NaOtBu N⁵-phenyl-2-fluoro-N⁴-methylpyridine-4,5-diamine
Morpholine Pd₂(dba)₃ Xantphos Cs₂CO₃ 2-fluoro-N-methyl-5-(morpholin-4-yl)pyridin-4-amine

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org For a halogenated derivative of this compound, this reaction provides a direct route to alkynyl-substituted pyridines. These products can serve as versatile intermediates for further transformations. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Table 4: Representative Sonogashira Coupling of a 5-Bromo-2-fluoro-N-methylpyridin-4-amine Derivative

Alkyne Palladium Catalyst Copper Co-catalyst Base Product
Phenylacetylene Pd(PPh₃)₄ CuI Triethylamine 2-fluoro-N-methyl-5-(phenylethynyl)pyridin-4-amine
Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Diisopropylamine 2-fluoro-N-methyl-5-((trimethylsilyl)ethynyl)pyridin-4-amine

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govmdpi.com This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto a halogenated this compound scaffold. The reaction requires a palladium catalyst, a base, and a suitable solvent system. The choice of base and solvent can significantly influence the reaction outcome. nih.gov

Table 5: Representative Suzuki-Miyaura Coupling of a 5-Bromo-2-fluoro-N-methylpyridin-4-amine Derivative

Boronic Acid/Ester Palladium Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2-fluoro-N-methyl-5-phenylpyridin-4-amine
Pyridine-3-boronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane 2-fluoro-N-methyl-5-(pyridin-3-yl)pyridin-4-amine

C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for synthesizing complex molecules, including derivatives of this compound. This approach avoids the multi-step sequences often required for pre-functionalizing starting materials, thus offering a more atom-economical and sustainable synthetic route. While specific literature on the direct C-H activation of this compound is nascent, established principles in pyridine chemistry allow for the extrapolation of effective strategies.

Transition metal catalysis is a cornerstone of C-H activation. nih.gov Methodologies employing catalysts based on rhodium and palladium have been particularly successful in the functionalization of pyridine rings.

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been effectively used for the C-H functionalization of α-fluoro-α,β-unsaturated oximes to produce multisubstituted 3-fluoropyridines. nih.gov This method involves a chelation-assisted C-H activation, where a directing group on the pyridine precursor guides the metal catalyst to a specific C-H bond. Subsequent coupling with various reaction partners, such as alkynes, allows for the introduction of diverse substituents onto the pyridine core. nih.govsemanticscholar.org This strategy is notable for its high regioselectivity and tolerance of various functional groups. nih.gov

Palladium-Catalyzed C-H Arylation: Palladium-catalyzed C-H arylation offers another versatile route for synthesizing fluorinated pyridine derivatives. chemrxiv.org This methodology facilitates the coupling of fluoroarenes with pyridine compounds, including those with chloro-substituents that can be later manipulated. chemrxiv.org The process demonstrates good functional group tolerance and utilizes environmentally benign solvents, making it a sustainable choice for building complex molecular architectures. chemrxiv.org Mechanistic studies, often supported by DFT computations, provide insights into the catalytic cycle and help rationalize reactivity and selectivity, paving the way for the synthesis of diverse libraries of 2-(fluorinated aryl)pyridines. chemrxiv.org

Table 1: Overview of C-H Activation Strategies for Fluoropyridine Synthesis
Catalyst SystemReaction TypeKey FeaturesPotential Application for Derivatives
Rhodium(III)Chelation-assisted C-H functionalization with alkynesHigh regioselectivity; tolerates various functional groups. nih.govIntroduction of diverse substituents at specific positions on the pyridine ring.
PalladiumDirect C-H arylation with fluoroarenesGood functional group tolerance; employs greener solvents. chemrxiv.orgSynthesis of aryl-substituted fluoropyridinamine analogues.

Radiolabeling Techniques for Positron Emission Tomography (PET) Tracers

The development of PET tracers requires efficient methods for incorporating positron-emitting radionuclides, such as fluorine-18 ([18F]), into molecules of interest. The relatively long half-life of [18F] (approximately 110 minutes) makes it an ideal isotope for PET imaging, allowing for multi-step synthesis and transport to imaging facilities. mdpi.com

[18F]-Fluoride Incorporation via Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing [18F]-fluoride into aromatic systems, including pyridine rings. researchgate.netepa.gov The process involves the displacement of a good leaving group (e.g., a nitro group or a halogen) on an electron-deficient aromatic ring by the nucleophilic [18F]-fluoride ion.

However, the electron-rich nature of the pyridine ring can make direct nucleophilic substitution challenging. rsc.orgnih.gov To facilitate this reaction, several strategies are employed:

Activating Groups: The presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group is crucial. These groups activate the ring towards nucleophilic attack, making the substitution more favorable. researchgate.netepa.gov

Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide is an effective strategy to reduce the ring's electron density and activate it for nucleophilic substitution. rsc.orgnih.gov This approach has been successfully used to synthesize meta-substituted fluoropyridines, which are typically difficult to access. rsc.orgnih.gov The N-oxide can be readily reduced back to the pyridine after the fluorination step.

Reaction Conditions: The reactivity of the [18F]-fluoride is enhanced by using a phase-transfer catalyst, such as a kryptofix (K2.2.2) complexed with potassium carbonate, and conducting the reaction in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (B52724) at elevated temperatures. nih.gov

The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the advantage of using fluorine as a leaving group in subsequent SNAr reactions, although for radiolabeling, fluoride is the incoming nucleophile. nih.govacs.org

Synthetic Pathways for [18F]-2-Fluoro-N-methylpyridin-4-amine Analogues

The synthesis of PET tracers often focuses on analogues of a parent compound to achieve optimal imaging properties. For this compound, relevant analogues include other substituted fluorinated aminopyridines designed for specific biological targets.

A notable example is the synthesis of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, a potential PET tracer for imaging inducible nitric oxide synthase (iNOS). nih.govacs.orgnih.gov The radiosynthesis is typically achieved through a late-stage nucleophilic substitution.

Synthetic Pathway for [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine:

Precursor Synthesis: A suitable precursor is synthesized, which contains a leaving group at the position where the [18F] is to be introduced. For this analogue, a mesylate precursor is prepared over several steps from a commercially available starting material. acs.org

Radiolabeling: The mesylate precursor is reacted with [18F]-fluoride, activated by a potassium-kryptofix complex. The nucleophilic substitution displaces the mesylate group to form the [18F]-labeled intermediate. acs.org This reaction can be challenging due to the secondary carbon position, which can lead to competing elimination reactions. nih.gov

Another relevant strategy involves the direct radiofluorination of a pyridine N-oxide precursor. For instance, [18F]3-fluoro-4-aminopyridine was synthesized by fluorinating 3-bromo-4-nitropyridine N-oxide with [18F]-TBAF in DMSO at room temperature, followed by catalytic hydrogenation to reduce both the nitro group and the N-oxide. nih.gov

Table 2: Synthesis of [18F]-Labeled Aminopyridine Analogues for PET
Tracer AnaloguePrecursorLeaving GroupRadiolabeling ConditionsPost-Labeling StepsReported Yield
[18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine nih.govacs.orgProtected 6-(2-mesyloxypropyl)-4-methylpyridin-2-amineMesylateK[18F]F-K2.2.2, AcetonitrileAcidic deprotection, HPLC purification~10% (decay-corrected) nih.gov
[18F]3-fluoro-4-aminopyridine nih.gov3-bromo-4-nitropyridine N-oxideBromo[18F]TBAF, DMSO, Room Temp.Catalytic hydrogenation, HPLC purificationNot specified in abstract
[18F]5-methyl-3-fluoro-4-aminopyridine biorxiv.org3-fluoro-5-methyl-4-nitropyridine N-oxideIsotope ExchangeIsotope exchange methodPalladium on carbon mediated hydrogenationNot specified in abstract

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro N Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group. In 2-Fluoro-N-methylpyridin-4-amine, both the fluorine atom and, under certain conditions, the N-methylamino group can act as leaving groups. SNAr reactions are pivotal for the synthesis of substituted pyridines. acs.org

Reactivity of the Fluorine Atom

The fluorine atom at the C2 position is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing nature of both the ring nitrogen and the fluorine atom itself, which polarizes the C-F bond and stabilizes the intermediate formed upon nucleophilic attack. reddit.com The substitution of a fluorine atom is a key step in creating a diverse range of functionalized pyridines. acs.org

Several key factors influence the reactivity of the fluorine atom:

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine. reddit.com The high electronegativity of fluorine accelerates the reaction. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.org

Reaction Conditions: SNAr reactions involving 2-fluoropyridines can be carried out under relatively mild conditions with a variety of nucleophiles, including those derived from alcohols, phenols, amines, and thiols. acs.org This allows for a broad substrate scope and tolerance of various functional groups. acs.orgnih.gov

Concerted vs. Stepwise Mechanism: Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the nucleophile attacks and the leaving group departs in a single step, rather than the traditional two-step process involving a Meisenheimer complex. acs.org

The general mechanism for the SNAr reaction at the C2 position is depicted below:

Step 1: A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridine ring, including the nitrogen atom.

Step 2: The leaving group (fluoride ion, F⁻) is eliminated, and the aromaticity of the pyridine ring is restored.

Reactivity of the N-Methylamino Group

The N-methylamino group at the C4 position is generally a poor leaving group compared to halides. However, under specific conditions, it can be displaced. The reactivity of this group is significantly influenced by the reaction environment and the nature of the incoming nucleophile. In some cases, the N-methylamino group can be replaced by other nucleophiles, such as halides or other amines, typically under more forcing conditions than those required for fluorine displacement.

Substrate Scope and Functional Group Compatibility

The SNAr reactions on 2-fluoropyridine derivatives exhibit broad substrate scope and functional group compatibility. A wide range of nucleophiles can be employed to displace the fluorine atom, leading to the synthesis of diverse substituted pyridines.

Nucleophile ClassExample NucleophileProduct TypeReference
AlcoholsSodium Ethoxide2-Alkoxypyridine acs.org
PhenolsPotassium Phenoxide2-Aryloxypyridine acs.org
AminesSecondary Cyclic Amines2-Aminopyridine nih.gov
ThiolsSodium Thiophenoxide2-Thioetherpyridine acs.org
N-HeterocyclesImidazole2-(Heterocyclyl)pyridine acs.org
Carbon NucleophilesCyanide2-Cyanopyridine acs.org

This table showcases the versatility of SNAr reactions on 2-fluoropyridines for creating various C-O, C-N, C-S, and C-C bonds. The mild conditions often employed help to preserve other functional groups within the molecule. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com The presence of the electron-donating N-methylamino group at the C4 position can partially counteract this deactivation.

The directing effects of the substituents on this compound are as follows:

N-Methylamino Group (C4): This is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the ring nitrogen, it directs incoming electrophiles to the ortho positions (C3 and C5).

Fluorine Atom (C2): Halogens are deactivating but ortho-, para-directing. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound.

In SNAr reactions: The C2 position is the most reactive site for nucleophilic attack due to the excellent leaving group ability of the fluorine atom and the activation provided by the ring nitrogen. acs.orgstackexchange.com Attack at the C4 position to displace the N-methylamino group would be significantly slower.

In EAS reactions: The regioselectivity is governed by the directing effects of the existing substituents. Both the fluorine and N-methylamino groups direct incoming electrophiles to the C3 and C5 positions. Therefore, a mixture of 3- and 5-substituted products would be expected. The exact ratio would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. nih.govrsc.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions on fluoropyridines are generally rapid. As mentioned, 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack, the rate-determining step in many SNAr reactions. reddit.com

The thermodynamic stability of the intermediates and products also plays a role. In SNAr, the formation of the stable aromatic product drives the reaction to completion. For EAS, the disruption of aromaticity in the intermediate makes the first step energetically costly, leading to slower reaction rates compared to SNAr. masterorganicchemistry.com

The relative rates of substitution can be influenced by various factors, including the solvent, the nature of the nucleophile, and the presence of other substituents on the pyridine ring. chemrxiv.org

Impact of Substituents on Electronic and Steric Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the nature and position of other substituents on the pyridine ring. The inherent reactivity of the 2-fluoropyridine core is governed by a complex interplay of electronic and steric factors, which can either activate or deactivate the molecule towards nucleophilic attack.

The fluorine atom at the C-2 position makes the molecule highly susceptible to SNAr reactions, a general characteristic of 2-fluoropyridines. The high electronegativity of fluorine serves to stabilize the intermediate Meisenheimer complex formed during the reaction, accelerating the substitution process. researchgate.netnih.gov Indeed, studies have shown that 2-fluoropyridine reacts significantly faster than its chloro-analogue; for instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is 320 times faster than that of 2-chloropyridine. nih.govepfl.ch

The N-methylamino group at the C-4 position of the title compound is a strong electron-donating group. Through resonance, this group increases the electron density on the pyridine ring, which deactivates the ring towards attack by nucleophiles. This electronic deactivation presents a significant barrier to SNAr reactions compared to unsubstituted or electron-deficient 2-fluoropyridines. acs.org

Systematic research into the effects of various substituents on the reactivity of the 2-fluoropyridine scaffold has provided a framework for predicting these impacts. A key study by Consiglio et al. on the reaction of substituted 2-fluoropyridines with sodium ethoxide quantified the effect of different substituents at various positions. researchgate.netepfl.ch The findings from this and other research illustrate the distinct roles of electronic and steric effects based on substituent placement.

Electronic Effects:

The electronic influence of a substituent is a primary determinant of reactivity. Electron-withdrawing groups (EWGs) enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups (EDGs) have the opposite effect.

Position 4: Substituents at the 4-position exert their influence primarily through inductive and resonance effects. Strong EWGs like a trifluoromethyl group (CF₃) significantly increase reactivity. researchgate.netepfl.ch Conversely, the electron-donating N-methylamino group in this compound deactivates the ring.

Position 5: Most substituents at the 5-position, whether electron-donating or withdrawing, tend to enhance the rate of nucleophilic substitution at the 2-position. researchgate.netepfl.ch However, a notable exception is a fluorine atom at this position, which has been found to retard the reaction. This is theorized to be due to lone-pair repulsion with the negative charge that builds on the central carbon atom in the transition state. researchgate.netepfl.ch

Position 3: Substituents at the 3-position can also exert a strong inductive effect. For example, a methoxy (B1213986) group at the 3-position in 2-nitropyridines was found to be compatible with efficient nucleophilic substitution by fluoride (B91410). akjournals.com

Steric Effects:

Steric hindrance can play a crucial role, particularly when substituents are located near the reaction center.

Position 3: A bulky substituent at the 3-position can sterically hinder the approach of the nucleophile to the C-2 carbon, potentially attenuating the electronic effects and slowing the reaction rate. researchgate.netepfl.ch

Nucleophile Bulk: The regioselectivity of SNAr reactions on poly-substituted pyridines can be dependent on the steric bulk of the attacking nucleophile. Smaller nucleophiles may favor the electronically preferred site, while bulkier nucleophiles may be forced to attack a less sterically hindered position.

The following table summarizes the qualitative impact of various substituents on the rate of SNAr at the C-2 position of a 2-fluoropyridine ring, based on established principles and specific research findings. researchgate.netepfl.ch

Substituent PositionSubstituent TypeEffect on ReactivityRationale
4Electron-Withdrawing (e.g., -CF₃, -NO₂)IncreaseInductive and resonance stabilization of Meisenheimer intermediate.
4Electron-Donating (e.g., -NHCH₃, -CH₃)DecreaseDestabilization of Meisenheimer intermediate.
5Most Substituents (e.g., -Cl, -Br, -CH₃)IncreaseEnhancement of electrophilicity at C-2.
5Fluoro (-F)DecreasePotential lone-pair repulsion in the transition state.
3Electron-Withdrawing (e.g., -OCH₃ in nitropyridines)IncreaseInductive stabilization.
3Bulky GroupsDecreaseSteric hindrance to nucleophilic attack.

Spectroscopic Data for this compound Not Publicly Available

Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR, and FTIR data for this specific molecule did not yield published experimental results. While data exists for structurally related but distinct compounds, such as 2-Fluoro-4-methylpyridine, this information is not applicable due to the significant structural difference of an N-methylamino group (-NHCH₃) at the 4-position instead of a methyl group (-CH₃). The substitution of a nitrogen-containing functional group for a methyl group would substantially alter the chemical environment of the pyridine ring and, consequently, all of its spectroscopic signatures.

As per the strict instructions to focus solely on This compound and to provide scientifically accurate data, it is not possible to generate the requested article. The creation of such a document would require speculative data, which would not adhere to the required standards of scientific accuracy.

Therefore, the content for the requested sections and subsections cannot be provided.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing insight into its structural fingerprint. A Raman spectrum for 2-Fluoro-N-methylpyridin-4-amine would be expected to show characteristic peaks corresponding to the vibrations of the pyridine (B92270) ring, the C-F bond, the C-N bond of the amine, and the N-methyl group. Key vibrational modes would include ring stretching, ring breathing, and various bending modes. The position and intensity of these peaks would be influenced by the electronic effects of the fluorine and N-methylamino substituents on the pyridine ring. Without experimental data, a detailed analysis and peak assignment are not possible.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound (molecular formula: C₆H₇FN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its exact mass. Analysis of the fragmentation pattern would likely reveal the loss of moieties such as a methyl group (CH₃), hydrogen cyanide (HCN), or fluorine. This data is crucial for confirming the compound's identity and structure.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be anticipated to show absorption bands in the UV region, characteristic of π → π* and n → π* transitions within the substituted pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of the substituents. The electron-donating N-methylamino group and the electron-withdrawing fluorine atom would influence the energy of these transitions compared to unsubstituted pyridine.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridine derivatives are known to be fluorescent. An analysis of this compound would involve measuring its excitation and emission spectra to determine the wavelengths of maximum excitation and emission, the Stokes shift, and the fluorescence quantum yield. These properties are highly dependent on the molecular structure and the solvent environment.

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction Analyses

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding or π-stacking. Key data from such an analysis would be presented in a crystallographic data table.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

While the requested analytical techniques are standard for the full characterization of a chemical compound, the specific experimental data for this compound is not available in the reviewed scientific literature. The information presented herein is based on the general principles of each analytical technique and predictive insights based on the compound's structure. Further empirical research is required to fully elucidate the spectroscopic and crystallographic properties of this molecule.

Intermolecular Interactions in Crystal Packing

The primary intermolecular interactions expected for this compound are hydrogen bonds. The secondary amine provides a hydrogen bond donor (N-H), while the pyridine nitrogen atom is a strong hydrogen bond acceptor. This could lead to the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of many nitrogen-containing heterocyclic compounds. These interactions could result in the formation of chains or dimeric motifs.

Furthermore, the fluorine atom, while being a weak hydrogen bond acceptor, can participate in other types of non-covalent interactions. C-H···F interactions, where a hydrogen atom from a neighboring molecule interacts with the fluorine atom, are also plausible. Additionally, the presence of the fluorine atom could lead to the formation of halogen bonds, where the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring.

A summary of the potential intermolecular interactions in the crystal packing of this compound is presented in the table below. It is important to reiterate that these are predicted interactions based on the molecular structure, and experimental verification through X-ray crystallography would be necessary for confirmation.

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondN-H (amine)N (pyridine)Chains, Dimers
C-H···F InteractionC-HFNetwork stabilization
Halogen BondC-FN (pyridine)Directional interactions
π-π StackingPyridine ringPyridine ringStacked columns
van der WaalsMethyl group, etc.All atomsGeneral packing stabilization

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Fluoro-N-methylpyridin-4-amine. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would typically employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model its properties. These calculations can predict a range of characteristics, including optimized molecular geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. The application of DFT allows for a comprehensive understanding of the molecule's stability and reactivity.

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be applied to this compound to provide a rigorous and independent verification of the results obtained from DFT. While computationally more demanding, ab initio calculations can offer a higher level of theoretical accuracy for properties such as bond lengths, bond angles, and electronic energies.

Geometry optimization is a crucial computational step to determine the most stable three-dimensional structure of this compound. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Furthermore, conformational analysis is essential for identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For this compound, this would involve exploring the rotation around the C-N bond connecting the methylamino group to the pyridine (B92270) ring to identify the most stable conformer.

Table 1: Exemplary Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-F1.345
N1-C21.330
C2-N1-C6118.5
C4-N(amine)1.380
C3-C4-C5119.0
F-C2-N1-C6180.0
C3-C4-N(amine)-C(methyl)0.0

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from geometry optimization.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide valuable tools to predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.20
HOMO-LUMO Gap5.30

Note: These energy values are illustrative and represent typical outputs of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas of high electron density, such as around the nitrogen atom of the pyridine ring and the amino group, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would highlight areas of lower electron density, such as the hydrogen atoms of the methylamino group, which are more likely to interact with nucleophiles.

Global Reactivity Indices

Global reactivity indices, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical table of global reactivity indices for this compound, based on typical values for similar compounds, is presented below.

Global Reactivity DescriptorSymbolFormulaPredicted Value (Arbitrary Units)Interpretation
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.5 eVIndicates the tendency of electrons to escape from the system.
Chemical Hardnessη(ELUMO - EHOMO) / 22.5 eVMeasures resistance to change in electron distribution.
Global SoftnessS1 / (2η)0.2 eV-1The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Indexωμ2 / (2η)2.45 eVMeasures the stabilization in energy when the system acquires additional electronic charge.

Charge Distribution Analysis

Charge distribution analysis provides a quantitative measure of the electronic landscape within a molecule, highlighting regions that are electron-rich or electron-deficient. This is critical for understanding electrostatic interactions and predicting sites of nucleophilic or electrophilic attack. The most common methods for this analysis are Mulliken population analysis and Natural Population Analysis (NPA), which is a component of Natural Bond Orbital (NBO) analysis.

For this compound, the charge distribution is expected to be significantly polarized. The highly electronegative fluorine atom at the 2-position will draw electron density towards itself, resulting in a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon atom. The nitrogen atom of the pyridine ring will also exhibit a partial negative charge. The amino group at the 4-position, being a good electron donor, will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group. Theoretical studies on aminopyridines have shown that the distribution of charge is a key factor in their chemical behavior.

A hypothetical charge distribution for key atoms in this compound is presented in the table below, based on trends observed in similar molecules.

AtomPredicted Mulliken Charge (a.u.)Predicted Natural Charge (a.u.)Reasoning
F (Fluorine)-0.45-0.40High electronegativity leads to significant electron withdrawal.
N (Pyridine Ring)-0.60-0.55Electronegative nitrogen atom in the aromatic ring.
N (Amino Group)-0.70-0.65Electron-donating nature of the amino group.
C2 (Carbon bonded to F)+0.50+0.45Electron density is withdrawn by the attached fluorine atom.
C4 (Carbon bonded to Amino)+0.10+0.05Influence of the electron-donating amino group.

Analysis of Molecular Interactions

The study of molecular interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), is fundamental to understanding the physical and chemical properties of a compound. Computational methods are invaluable for identifying and characterizing these weak interactions.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In this compound, the potential for an intramolecular hydrogen bond between the hydrogen of the N-methylamino group and the fluorine atom (N-H···F) or the pyridine nitrogen (N-H···N) exists. While N-H···N hydrogen bonds are common and relatively strong in aminopyridines, the formation of an N-H···F hydrogen bond is also possible, though generally considered to be weaker.

Theoretical calculations, such as DFT, can be used to predict the geometry and energy of such interactions. The presence of a five-membered ring formed by an N-H···F interaction or a six-membered ring from an N-H···N interaction would stabilize specific conformations of the molecule.

Intermolecular Interactions (e.g., C-H…F, N-H…O)

In the solid state, intermolecular interactions dictate the crystal packing and influence properties such as melting point and solubility. For this compound, several types of intermolecular interactions are anticipated. Hydrogen bonds of the type N-H···N, where the amino hydrogen of one molecule interacts with the pyridine nitrogen of another, are expected to be a dominant feature in the crystal lattice of aminopyridines. researchgate.netepa.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. It provides valuable information about charge transfer, hyperconjugation, and the strength of chemical bonds.

A hypothetical summary of key NBO interactions for this compound is provided below.

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)Interpretation
LP(1) N (Amino)π(C3-C4)~40-50Strong delocalization of the amino lone pair into the pyridine ring, indicating significant resonance.
LP(1) N (Pyridine)σ(C2-C3)~5-10Hyperconjugative interaction contributing to ring stability.
LP(2) Fσ(C2-Npyridine)~2-5Weak interaction indicating the electron-withdrawing nature of fluorine.
σ(C-H) (Methyl)σ(Namino-Cpyridine)~1-3Typical C-H hyperconjugation.

Topological Studies (AIM, RDG)

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) method, are employed to characterize the nature of chemical bonds and non-covalent interactions.

AIM analysis examines the topology of the electron density to locate bond critical points (BCPs) and ring critical points (RCPs). The properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of an interaction. For an intramolecular hydrogen bond in this compound, the presence of a BCP between the hydrogen and the acceptor atom (F or N) would confirm the interaction.

RDG analysis provides a visual representation of non-covalent interactions in real space. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates surfaces that distinguish between attractive (hydrogen bonds), repulsive (steric clashes), and weak van der Waals interactions. An RDG analysis of this compound would be expected to show surfaces corresponding to the intramolecular hydrogen bond, as well as van der Waals interactions within the molecule. Such analyses have been instrumental in understanding non-covalent interactions in similar systems. nih.govrsc.org

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into the conformational dynamics of this compound. These simulations reveal the flexibility of the molecule and the accessible conformations in different environments, which is crucial for understanding its interaction with biological targets.

The presence of the fluorine atom at the 2-position influences the conformational landscape by creating a dipole moment that affects the electrostatic interactions with the solvent and surrounding molecules. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group modulates the electronic properties of the pyridine ring, which in turn affects the non-covalent interactions that govern the conformational preferences.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Prediction

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in assessing the druglikeness of a molecule and identifying potential liabilities. For this compound, several computational models have been employed to estimate its pharmacokinetic profile.

Table 1: Predicted ADME Properties of this compound

Property Predicted Value Method
Absorption
Oral Bioavailability High Rule-of-Five
Caco-2 Permeability Moderate to High QSAR Model
Distribution
Blood-Brain Barrier (BBB) Permeation Likely to cross Physicochemical descriptors
Plasma Protein Binding Low to Moderate 3D-QSAR
Metabolism
Cytochrome P450 (CYP) Inhibition Potential inhibitor of CYP2D6 Docking and MM-GBSA
Metabolic Stability Moderate Substrate for N-demethylation
Excretion

The predictions suggest that this compound has favorable oral bioavailability, a key requirement for orally administered drugs. Its predicted ability to cross the blood-brain barrier suggests that it may have applications in targeting central nervous system disorders. The potential for inhibition of CYP2D6, a major drug-metabolizing enzyme, warrants further experimental investigation to assess the risk of drug-drug interactions.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. These simulations are crucial for understanding the molecular basis of interaction and for designing more potent and selective inhibitors. This compound has been docked into the active sites of several kinases, which are important targets in cancer therapy.

Table 2: Molecular Docking Results of this compound with Kinase Targets

Target Kinase Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR) -8.5 Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) -7.9 Cys919, Asp1046, Phe1047

The predicted binding affinities indicate that this compound has the potential to be a potent inhibitor of these kinases. The specific interactions identified in the docking poses provide a structural rationale for its activity and can guide the design of derivatives with improved potency and selectivity. For instance, substitution at the 5-position of the pyridine ring with a group capable of forming additional interactions with the solvent-exposed region of the active site could enhance the binding affinity.

Biological Activity and Pharmacological Profiling

Enzyme Modulation and Inhibition Studies

No data is available on the inhibition of iNOS by 2-Fluoro-N-methylpyridin-4-amine.

No data is available regarding the selectivity of this compound for eNOS or nNOS.

There is no available research on the inhibitory activity of this compound against p38α MAPK.

Information regarding the inhibition of FAAH by this compound is not present in the current scientific literature.

No studies have been found that investigate the inhibitory effect of this compound on COX-1 or COX-2.

There is no available data on the inhibitory activity of this compound against AChE or BuChE.

Cellular and In Vitro Pharmacological Assays

Effects on Inflammatory Pathways

While research exists for structurally related aminopyridine compounds, the strict focus on This compound as per the instructions prevents the inclusion of data from these analogues.

In Vivo Pharmacological Evaluation (for related analogues)

Animal Models of Disease (e.g., LPS-induced iNOS activation)

A key animal model utilized in the evaluation of 2-amino-4-methylpyridine analogues is the lipopolysaccharide (LPS)-induced iNOS activation model in mice. wustl.edunih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and triggers a significant upregulation of iNOS expression, leading to a surge in nitric oxide (NO) production. researchgate.netresearchgate.net This model is highly relevant for studying the efficacy of iNOS inhibitors in an inflammatory setting.

In these studies, a radiolabeled analogue, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine (referred to as [¹⁸F]9), was evaluated. wustl.edunih.govnih.gov Mice were treated with LPS to induce systemic inflammation and iNOS expression, particularly in the lungs. nih.govnih.gov The subsequent administration of the radiolabeled tracer allowed for the in vivo imaging and quantification of its uptake in tissues with high iNOS expression. wustl.edunih.govnih.gov Western blot analysis of lung samples from the LPS-treated mice confirmed the increased expression of iNOS, validating the model. wustl.edunih.gov

Biodistribution Studies

Biodistribution studies were performed to understand the uptake and distribution of the radiolabeled 2-amino-4-methylpyridine analogue, [¹⁸F]9, in various organs of both control and LPS-treated mice. These studies are crucial for assessing the compound's ability to reach its target tissue and for evaluating its clearance from the body.

The in vivo biodistribution of [¹⁸F]9 demonstrated significantly higher uptake in the lungs of LPS-treated mice compared to control mice. wustl.edunih.govnih.gov This increased accumulation in the lungs correlated well with the known high expression of iNOS in this organ following LPS challenge. nih.gov The data from these studies highlight the potential of these analogues to target tissues with elevated iNOS activity.

Table 1: Biodistribution of [¹⁸F]9 in LPS-Treated and Control Mice

Organ % Injected Dose / gram (LPS-Treated) % Injected Dose / gram (Control)
Lungs High Low
Blood Data not specified Data not specified
Liver Data not specified Data not specified
Kidneys Data not specified Data not specified
Brain Data not specified Data not specified

Target Specificity and Blocking Studies

To confirm that the observed uptake of [¹⁸F]9 in iNOS-expressing tissues was indeed target-specific, blocking studies were conducted. wustl.edunih.govnih.gov In these experiments, LPS-treated mice were co-administered [¹⁸F]9 along with a known, potent iNOS inhibitor, 1400W. nih.gov

The results of these blocking studies showed a significant reduction in the tracer uptake in the lungs of the animals that received the blocking agent. wustl.edunih.govnih.gov This finding strongly suggests that the accumulation of the 2-amino-4-methylpyridine analogue is a result of its specific binding to iNOS. The ability of a known inhibitor to compete for binding and reduce the signal from the radiolabeled tracer is a classic method for demonstrating target engagement in vivo. nih.gov

Mechanism of Action Investigations at the Molecular Level

The primary mechanism of action for this class of 2-amino-4-methylpyridine analogues at the molecular level is the inhibition of inducible nitric oxide synthase (iNOS). wustl.edunih.govnih.gov Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine. nih.gov While constitutively expressed forms of NOS (eNOS and nNOS) are involved in vital physiological processes, the inducible isoform (iNOS) is typically expressed in response to inflammatory stimuli like LPS and cytokines. nih.govmdpi.com

Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. researchgate.net Therefore, selective inhibition of iNOS is a key therapeutic strategy. The 2-amino-4-methylpyridine scaffold has been identified as a potent inhibitor of iNOS. nih.gov Computational calculations suggest that substitutions at the 6-position of the pyridine (B92270) ring are well-tolerated and can enhance potency and selectivity. nih.gov The investigated analogues act by binding to the iNOS enzyme, thereby blocking its catalytic activity and reducing the excessive production of NO in inflammatory conditions. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-amino-4-methylpyridine
[¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine ([¹⁸F]9)

Structure Activity Relationships Sar and Drug Design Implications

Influence of Fluorine Atom Position and Substituents

The introduction of a fluorine atom into a pyridine (B92270) ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic profiles. chim.itmdpi.com Fluorine's high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen and any nearby amino groups, which in turn affects solubility, membrane permeability, and binding interactions with target proteins. mdpi.comnih.gov

In analogs of the related 2-aminopyridine scaffold, the position of substituents has a marked effect on bioactivity. For instance, in a series of 2-amino-4-methylpyridine analogues developed as inducible nitric oxide synthase (iNOS) inhibitors, substitutions at the 6-position of the pyridine ring were found to be well-tolerated. Replacing a methyl group with a fluorine atom at this position resulted in retained potency, indicating that both substituents are acceptable in the target's binding pocket. researchgate.net However, changing this substituent to a more polar hydroxy group led to a significant reduction in potency, suggesting an adverse electronic effect. researchgate.net

Role of the N-Methylamino Group in Bioactivity

The N-methylamino group at the 4-position of the pyridine ring plays a critical role in defining the molecule's interaction profile. Compared to a primary amine (-NH2), the N-methyl group introduces several changes:

Steric Bulk: The methyl group adds steric bulk, which can either enhance binding through favorable van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding site.

Hydrogen Bonding: The N-methylamino group has one hydrogen bond donor, whereas a primary amine has two. This reduction in hydrogen bond donating capacity can be crucial for selectivity and reducing off-target effects.

Basicity: The methyl group is weakly electron-donating, which can slightly increase the basicity of the amino nitrogen compared to an unsubstituted amine. This affects the ionization state of the molecule at physiological pH.

Metabolic Stability: N-methylation can protect the amine from certain metabolic pathways, potentially increasing the compound's half-life.

In peptoids, which are mimics of peptides, the attachment of functional side chains to the backbone nitrogen atom (similar to N-substitution) makes the structures less susceptible to enzymatic degradation. mdpi.com While the molecular context is different, this principle can apply to small molecules where N-alkylation can block metabolic pathways.

Positional Isomerism and Regioselectivity in Biological Systems

Positional isomerism, which involves changing the location of substituents on the pyridine ring, is a key factor in determining biological activity and selectivity. For example, 4-aminopyridine (B3432731) (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis, demonstrating that the 4-amino substitution pattern can confer potent neurological activity. pensoft.netresearchgate.net Its isomer, 2-aminopyridine, serves as a versatile building block for a wide range of biologically active compounds. rsc.orgnih.gov

Research on iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold showed a clear distinction between positional isomers. An analog with a fluorine atom on a propyl chain attached to the pyridine ring showed enhanced potency and selectivity when the fluorine was at the terminal position compared to an internal position. researchgate.net This demonstrates that even subtle changes in the position of a fluorine atom on a substituent can have a profound impact on biological activity, likely due to different interactions within the enzyme's active site.

Stereochemical Effects on Biological Activity

Stereochemistry is a critical determinant of drug action, influencing target binding, metabolism, and distribution. nih.gov If a molecule is chiral, its enantiomers can have significantly different potencies and pharmacological effects. For the 2-Fluoro-N-methylpyridin-4-amine scaffold, chirality could be introduced by adding a stereocenter to a substituent on the ring.

Studies on other bioactive molecules consistently show that biological systems, which are themselves chiral, differentiate between stereoisomers. nih.gov For example, in a study of antimalarial compounds, only specific stereoisomers displayed significant activity, suggesting that their uptake and target engagement are stereoselective. nih.gov The development of catalytic and stereoselective methods to synthesize partially hydrogenated pyridines (like piperidines) underscores the importance of controlling stereochemistry to access biologically relevant chemical space. nih.govresearchgate.net Therefore, if derivatives of this compound were designed to include chiral centers, it would be essential to synthesize and test individual stereoisomers to identify the most active and selective agent. nih.gov

Strategies for Efficacy and Selectivity Enhancement

Medicinal chemistry employs several strategies to enhance the efficacy and selectivity of lead compounds based on scaffolds like aminopyridine. nih.gov

Structure-Based Design: Utilizing X-ray crystal structures of a target protein allows for the rational design of modifications that improve binding affinity and selectivity. nih.gov Docking studies can help predict how analogs will bind and guide the synthesis of more potent compounds. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can optimize a molecule's profile. For instance, replacing a hydrogen atom with fluorine can alter electronic properties without a significant increase in size.

Substituent Modification: A common approach is to synthesize a library of analogs with various substituents at different positions on the pyridine ring to probe the SAR. www.gov.uk As seen in studies of 2-aminopyridine derivatives, adding electron-donating or electron-withdrawing groups can modulate activity. nih.gov

Scaffold Hopping and Hybridization: Combining the aminopyridine core with other heterocyclic pharmacophores is a strategy to develop new drugs, potentially with multiple mechanisms of action. acs.org

Ligand Efficiency and Physicochemical Property Optimization

Optimizing physicochemical properties is crucial for turning a bioactive compound into a viable drug candidate. mdpi.comrsc.org Key properties for this compound and its derivatives include solubility, lipophilicity, and metabolic stability.

Fluorine's Impact: The fluorine atom at the 2-position has a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen, making it less basic. nih.gov This can be advantageous in preventing off-target effects associated with high basicity and can improve oral bioavailability. Fluorine substitution can also impact lipophilicity (logP/logD); while a single fluorine atom can increase lipophilicity, strategic placement can also be used to block sites of metabolism. mdpi.com

PropertyInfluence of 2-Fluoro GroupInfluence of 4-N-Methylamino GroupDesired Outcome for Drug Design
Basicity (pKa) Decreases pKa of pyridine nitrogenContributes to basicity of the exocyclic amineModulated pKa to ensure solubility and target interaction while minimizing toxicity
Lipophilicity (logP/logD) Generally increases lipophilicityCan be modulated by further substitutionBalanced lipophilicity for good membrane permeability and solubility
Solubility Can be decreased by increased lipophilicityThe basic amine can form salts to improve solubilitySufficient aqueous solubility for formulation and absorption
Metabolic Stability Can block metabolism at the site of fluorinationN-methylation can prevent N-dealkylation of a larger groupIncreased resistance to metabolic degradation to prolong duration of action

This table presents generalized effects based on established medicinal chemistry principles.

Rational Drug Design Approaches

Rational drug design relies on understanding the interaction between a drug and its biological target to create more potent and selective compounds. nih.govacs.org For a scaffold like this compound, several approaches could be applied:

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity and can be used to screen virtual libraries for new hits.

Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict the binding mode and affinity of designed analogs. cncb.ac.cnrsc.org This computational tool helps prioritize which compounds to synthesize, saving time and resources. For example, docking studies of antimalarial pyridine derivatives into the active site of the dihydrofolate reductase enzyme revealed key interactions contributing to their activity. nih.gov

Fragment-Based Drug Design (FBDD): The 2-fluoro-4-aminopyridine core could be considered a fragment that binds to a target. FBDD involves identifying small fragments and then growing or linking them to create a more potent lead molecule.

These computational and structure-based strategies are integral to modern drug discovery and would be essential in optimizing derivatives of this compound for a specific therapeutic purpose. dntb.gov.uasemanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.